molecular formula C7H9ClN2 B13546675 (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine

(1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine

Cat. No.: B13546675
M. Wt: 156.61 g/mol
InChI Key: KRRJPKWZJVRTPE-YFKPBYRVSA-N
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Description

(1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 1-position of the ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine typically begins with commercially available 2-chloropyridine.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology:

  • In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems.

Medicine:

  • The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.

Industry:

  • In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1s)-1-(2-Bromopyridin-3-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

    (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.

    (1s)-1-(2-Iodopyridin-3-yl)ethan-1-amine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine imparts unique chemical properties, such as reactivity and stability, which may differ from its bromine, fluorine, or iodine analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1S)-1-(2-chloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

KRRJPKWZJVRTPE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)Cl)N

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)N

Origin of Product

United States

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